N-(2-ethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide N-(2-ethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9563267
InChI: InChI=1S/C14H18N2O2S/c1-2-10-5-3-4-6-11(10)16-13(17)9-12-14(18)15-7-8-19-12/h3-6,12H,2,7-9H2,1H3,(H,15,18)(H,16,17)
SMILES: CCC1=CC=CC=C1NC(=O)CC2C(=O)NCCS2
Molecular Formula: C14H18N2O2S
Molecular Weight: 278.37 g/mol

N-(2-ethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

CAS No.:

Cat. No.: VC9563267

Molecular Formula: C14H18N2O2S

Molecular Weight: 278.37 g/mol

* For research use only. Not for human or veterinary use.

N-(2-ethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide -

Specification

Molecular Formula C14H18N2O2S
Molecular Weight 278.37 g/mol
IUPAC Name N-(2-ethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
Standard InChI InChI=1S/C14H18N2O2S/c1-2-10-5-3-4-6-11(10)16-13(17)9-12-14(18)15-7-8-19-12/h3-6,12H,2,7-9H2,1H3,(H,15,18)(H,16,17)
Standard InChI Key GSPCXFMOQXEVAD-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1NC(=O)CC2C(=O)NCCS2
Canonical SMILES CCC1=CC=CC=C1NC(=O)CC2C(=O)NCCS2

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a thiomorpholine ring fused with a 3-oxo group, connected via an acetamide linker to a 2-ethylphenyl substituent. The IUPAC name, N-(2-ethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide, reflects this arrangement. Key structural identifiers include:

  • SMILES: CCC1=CC=CC=C1NC(=O)CC2C(=O)NCCS2

  • InChIKey: GSPCXFMOQXEVAD-UHFFFAOYSA-N
    The thiomorpholine ring’s sulfur atom and acetamide group contribute to its polarity, with a calculated solubility exceeding 41.8 µg/mL.

Physicochemical Characteristics

Critical physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC14H18N2O2S\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight278.37 g/mol
logP1.71 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Polar Surface Area47.69 Ų

The compound’s moderate lipophilicity (logP ~1.71) suggests balanced membrane permeability and solubility, favorable for drug-like properties .

Synthesis and Reaction Optimization

The synthesis involves a multi-step protocol:

  • Thiomorpholine Ring Formation: Cyclization of cysteine derivatives with ketones under acidic conditions yields the 3-oxothiomorpholine core.

  • Acetamide Coupling: The core is reacted with 2-ethylphenylamine using carbodiimide-based coupling agents in dichloromethane or ethanol.

  • Purification: Chromatography or recrystallization achieves >95% purity.

Key reaction parameters include:

  • Solvents: Dichloromethane (non-polar) or ethanol (polar protic).

  • Catalysts: Triethylamine or sodium hydride to deprotonate intermediates.

  • Temperature: 0–25°C to minimize side reactions.

Yields typically range from 60–75%, contingent on solvent selection and catalyst efficiency.

Biological Activity and Mechanism

Anticancer Prospects

Thiomorpholine derivatives interfere with kinase signaling pathways. For example, N-(3-chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide inhibits PI3Kδ with an IC₅₀ of 120 nM . The 2-ethylphenyl group’s steric bulk could modulate target selectivity, warranting kinase profiling studies.

Structural Analogs and Structure-Activity Relationships

A comparative analysis of thiomorpholine acetamides reveals substituent-dependent bioactivity:

CompoundMolecular Weight (g/mol)logPNotable Activity
N-(2-Ethylphenyl) derivative278.371.71Under investigation
N-(3-Fluorophenyl) derivative 268.311.68Anti-staphylococcal
N-(3-Chloro-2-methylphenyl) derivative 298.791.71PI3Kδ inhibition
N-(2-Methylphenyl) derivative 264.351.65Moderate cytotoxicity

The 2-ethylphenyl group enhances metabolic stability compared to smaller alkyl or halogenated substituents, as evidenced by its higher molecular weight and similar logP .

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